molecular formula C15H17NO6 B8440724 Ethyl 2-{[2-(2-hydroxyethoxy)phenyl]amino}-4-oxo-4,5-dihydrofuran-3-carboxylate

Ethyl 2-{[2-(2-hydroxyethoxy)phenyl]amino}-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No. B8440724
M. Wt: 307.30 g/mol
InChI Key: AUZPUOQRGFVNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[2-(2-hydroxyethoxy)phenyl]amino}-4-oxo-4,5-dihydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO6 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-{[2-(2-hydroxyethoxy)phenyl]amino}-4-oxo-4,5-dihydrofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-{[2-(2-hydroxyethoxy)phenyl]amino}-4-oxo-4,5-dihydrofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H17NO6

Molecular Weight

307.30 g/mol

IUPAC Name

ethyl 2-[2-(2-hydroxyethoxy)anilino]-4-oxofuran-3-carboxylate

InChI

InChI=1S/C15H17NO6/c1-2-20-15(19)13-11(18)9-22-14(13)16-10-5-3-4-6-12(10)21-8-7-17/h3-6,16-17H,2,7-9H2,1H3

InChI Key

AUZPUOQRGFVNOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-[(2-hydroxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate (0.10 g, 0.38 mmol) which similarly prepared according to the procedure described in the Example 4, First step, 2-chloroethanol (0.038 mL, 0.57 mmol) and potassium carbonate (0.11 g, 0.80 mmol) in N,N-dimethylformamide (2.0 mL) was stirred at 90° C. for 2 days. Cooled to ambient temperature, ethyl acetate was added to the reaction mixture, the organic layer was washed with aqueous 5% citric acid solution, water and brine, dried over magnesium sulfate and concentrated. To the residue, tert-butyl methyl ether was added to precipitate the product. The precipitate was collected by filtration, washed with hexane then dried to afford ethyl 2-{[2-(2-hydroxyethoxy)phenyl]amino}-4-oxo-4,5-dihydrofuran-3-carboxylate as solid (0.041 g, y. 35%).
Name
ethyl 2-[(2-hydroxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

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